molecular formula C18H18N4O3S B3444634 1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No.: B3444634
M. Wt: 370.4 g/mol
InChI Key: JUBXKLDMNCPOLM-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Properties

IUPAC Name

1-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-14-9-8-12(10-15(14)25-2)11-16-21-22-18(26-16)20-17(23)19-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBXKLDMNCPOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 3,4-dimethoxybenzyl chloride in the presence of a base.

    Formation of the Urea Derivative: The final step involves the reaction of the substituted thiadiazole with phenyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxybenzyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

    Substitution Products: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound’s thiadiazole core is of interest in the development of organic semiconductors and photovoltaic materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

    Biological Studies: Researchers investigate its interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism, leading to cell death.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can be compared with other thiadiazole derivatives:

    Similar Compounds: 1,3,4-Thiadiazole derivatives such as 2-amino-1,3,4-thiadiazole, 2-mercapto-1,3,4-thiadiazole, and 2-phenyl-1,3,4-thiadiazole.

    Uniqueness: The presence of the 3,4-dimethoxybenzyl group and the phenylurea moiety in 1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea imparts unique electronic and steric properties, enhancing its biological activity and making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Reactant of Route 2
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1-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

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